Emergil
Overview
Description
It is primarily used in research settings to study its effects on dopamine receptors, particularly the D2 receptor and the 5-HT2A receptor . This compound is part of the thioxanthene class of antipsychotic drugs and has applications in both psychiatric and neurological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Emergil involves the reaction of thioxanthene derivatives with appropriate reagents to introduce the necessary functional groups. The process typically includes:
Step 1: Formation of the thioxanthene core through cyclization reactions.
Step 2: Introduction of the piperazine ring via nucleophilic substitution.
Step 3: Final conversion to the dihydrochloride salt form through acid-base reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Large-scale cyclization reactions: to form the thioxanthene core.
Automated nucleophilic substitution: to introduce the piperazine ring.
Purification steps: including recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Emergil undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives under specific conditions.
Reduction: Reduction of the thioxanthene core to form different analogs.
Substitution: Nucleophilic substitution reactions to modify the piperazine ring.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidized derivatives: Formed through oxidation reactions.
Reduced analogs: Formed through reduction reactions.
Substituted compounds: Formed through nucleophilic substitution.
Scientific Research Applications
Emergil has a wide range of applications in scientific research, including:
Chemistry: Used to study the reactivity and stability of thioxanthene derivatives.
Biology: Investigated for its effects on dopamine receptors and neurotransmitter pathways.
Medicine: Explored for potential therapeutic applications in psychiatric disorders.
Industry: Utilized in the development of new antipsychotic drugs and related compounds.
Mechanism of Action
Emergil exerts its effects primarily by antagonizing dopamine receptors, particularly the D2 receptor. This action inhibits dopamine-mediated neurotransmission, which is crucial in the treatment of psychiatric disorders. Additionally, this compound interacts with the 5-HT2A receptor, contributing to its overall pharmacological profile. The molecular targets and pathways involved include:
D2 receptor antagonism: Reduces dopamine activity in the brain.
5-HT2A receptor interaction: Modulates serotonin pathways.
Comparison with Similar Compounds
Emergil is unique among thioxanthene derivatives due to its specific receptor binding profile and pharmacological effects. Similar compounds include:
Flupenthixol: Another thioxanthene derivative with similar antipsychotic properties.
Chlorprothixene: A related compound with a different receptor binding profile.
Thiothixene: Another thioxanthene used in psychiatric treatments.
Uniqueness:
Receptor specificity: this compound has a high affinity for both D2 and 5-HT2A receptors, making it distinct from other thioxanthenes.
Pharmacological effects: Its dual action on dopamine and serotonin receptors provides a unique therapeutic profile
Properties
IUPAC Name |
2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N2OS.ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;/h1-2,4-8,16,29H,3,9-15H2;1H/b18-5-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAWQVWCKYGMNE-CVIBNLPVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClF3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
60.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56322742 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2413-38-9, 51529-01-2 | |
Record name | Emergil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170952 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cis-(Z)-Flupenthixol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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